Spiro(indoline-3,2'-pyrrolidin)-2-one, 1'-methyl-
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Overview
Description
1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one typically involves the reaction of indoline derivatives with suitable reagents to form the spirocyclic structure. One common method involves the use of a cyclization reaction where an indoline derivative reacts with a pyrrolidinone precursor under specific conditions to form the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with key proteins .
Comparison with Similar Compounds
1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one can be compared with other spirocyclic compounds such as:
1’-Methylspiro[indoline-3,4’-piperidine]: This compound has a similar spirocyclic structure but with a piperidine ring instead of a pyrrolidinone ring.
Spiropyrans: These compounds are known for their photochromic properties and are used in smart materials and sensors.
The uniqueness of 1’-Methylspiro[indoline-3,2’-pyrrolidin]-2-one lies in its specific combination of indoline and pyrrolidinone moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
69226-42-2 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1'-methylspiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-14-8-4-7-12(14)9-5-2-3-6-10(9)13-11(12)15/h2-3,5-6H,4,7-8H2,1H3,(H,13,15) |
InChI Key |
ZCVYHVLSXBQOBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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